molecular formula C10H7F4N3 B3016987 1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-amine CAS No. 1002032-97-4

1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-amine

Cat. No.: B3016987
CAS No.: 1002032-97-4
M. Wt: 245.181
InChI Key: QYCFREDMJJEAKC-UHFFFAOYSA-N
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Description

1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-amine is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it valuable for applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-amine typically involves the reaction of 2,3,4,6-tetrafluorobenzyl chloride with 4-aminopyrazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the pyrazole moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzyl ring can be replaced by nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce oxides or hydroxylated products.

Scientific Research Applications

1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to target proteins or enzymes, modulating their activity. The pyrazole ring can interact with various biological receptors, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetrafluorobenzyl Alcohol
  • 2,3,4,6-Tetrafluorobenzyl Chloride

Uniqueness

1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-amine stands out due to the presence of both the fluorinated benzyl group and the pyrazole ring. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds. The multiple fluorine atoms enhance its stability and reactivity, while the pyrazole ring provides a versatile scaffold for further modifications.

Properties

IUPAC Name

1-[(2,3,4,6-tetrafluorophenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F4N3/c11-7-1-8(12)10(14)9(13)6(7)4-17-3-5(15)2-16-17/h1-3H,4,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCFREDMJJEAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)CN2C=C(C=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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